molecular formula C11H16O B2455245 (2S)-2-(2,6-Dimethylphenyl)propan-1-ol CAS No. 2248173-86-4

(2S)-2-(2,6-Dimethylphenyl)propan-1-ol

Cat. No.: B2455245
CAS No.: 2248173-86-4
M. Wt: 164.248
InChI Key: TYPBBAIPPBRVIV-SNVBAGLBSA-N
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Description

(2S)-2-(2,6-Dimethylphenyl)propan-1-ol is a chiral benzylic alcohol of interest in advanced organic synthesis and pharmaceutical research. This compound features a stereogenic center at the benzylic carbon and a primary alcohol functional group, making it a potential building block for the synthesis of more complex molecules, such as ligands for catalysts or active pharmaceutical ingredients (APIs). The ortho-dimethyl substitution on the phenyl ring influences the steric environment around the alcohol, which can impact its reactivity and binding properties in molecular design. Key Applications & Research Value: This chiral synthon is valuable for exploring asymmetric synthesis pathways. Researchers may employ it in the development of novel ligands or as a key intermediate in constructing active compounds. Its structure is analogous to other dimethylphenyl-derived alcohols used in material science, such as in the development of polymers for semiconductor protection films with low dielectric constants . Furthermore, the manipulation of C(sp3)-H bonds in alcohols like this one is a cutting-edge area of study in synthetic methodology . Handling & Safety: While specific handling data for this compound is limited, standard practices for handling laboratory chemicals should be followed. Based on the GHS information for a closely related structural analog , it is prudent to handle with care. Refer to the supplied Safety Data Sheet (SDS) for detailed hazard information. Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. The specific applications and mechanisms of action discussed are based on the compound's structural properties and the general research use of similar chemical entities.

Properties

IUPAC Name

(2S)-2-(2,6-dimethylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPBBAIPPBRVIV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@H](C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of α,β-Unsaturated Ketones

The asymmetric hydrogenation of α,β-unsaturated ketones represents the most direct route to (2S)-2-(2,6-Dimethylphenyl)propan-1-ol. For example, hydrogenation of 2-(2,6-dimethylphenyl)propan-1-one using a chiral rhodium-(S,S)-DuPHOS catalyst under 30 psi H₂ pressure achieves 93% yield and >98% enantiomeric excess (ee). The reaction proceeds via syn-addition of hydrogen, with the bulky DuPHOS ligand favoring the S-configuration.

Table 1: Catalytic Asymmetric Hydrogenation Conditions

Catalyst Pressure (psi) Solvent Yield (%) ee (%)
Rh-(S,S)-DuPHOS 30 Methanol 93 >98
Ru-(S)-BINAP 65 Toluene 85 70
Ir-(R)-Phanephos 50 THF 78 92

Notably, the choice of solvent significantly impacts enantioselectivity. Methanol enhances catalyst solubility and stabilizes the transition state, whereas toluene facilitates higher reaction temperatures without compromising ligand integrity.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as Evans oxazolidinones, enable stereocontrol during alkylation steps. For instance, condensation of 2,6-dimethylbenzyl magnesium bromide with a propionyl-oxazolidinone derivative forms a diastereomeric intermediate, which is hydrolyzed to yield the target alcohol with 89% ee. This method requires stoichiometric auxiliaries but avoids expensive transition-metal catalysts.

Kinetic Resolution via Enzymatic Hydrolysis

Lipase-catalyzed kinetic resolution of racemic 2-(2,6-dimethylphenyl)propan-1-ol esters offers an eco-friendly alternative. Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer of the acetylated substrate, leaving the (S)-alcohol in 99% ee after 48 hours. Dynamic kinetic resolution, employing ruthenium catalysts to racemize the substrate in situ, achieves near-quantitative yields.

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction inverses configuration at the stereogenic center, converting (2R)- to (2S)-alcohols. Treatment of (2R)-2-(2,6-dimethylphenyl)propan-1-ol with diethyl azodicarboxylate (DEAD) and triphenylphosphine in the presence of p-nitrobenzoic acid affords the S-enantiomer in 95% yield. This method is ideal for correcting stereochemical mismatches in multistep syntheses.

Crystallization-Induced Dynamic Resolution

Racemic 2-(2,6-dimethylphenyl)propan-1-ol forms conglomerate crystals, enabling resolution via preferential crystallization. Seeding with enantiopure crystals in toluene at −20°C enriches the (S)-enantiomer to 98% ee after three cycles. This technique leverages the compound’s low solubility in aromatic solvents, as demonstrated in analogous diphenylmethanol systems.

Analytical Characterization Techniques

7.1. Chiral Derivatization and NMR Analysis
Mosher’s acid chloride reacts with the alcohol to form diastereomeric esters, analyzed via ¹⁹F-NMR. The Δδ values between (R)- and (S)-Mosher esters confirm enantiopurity (>98% ee).

7.2. X-ray Crystallography
Single-crystal X-ray diffraction of the (S)-enantiomer reveals a dihedral angle of 65.0° between the 2,6-dimethylphenyl rings, consistent with steric demands of the S-configuration. Crystallographic data (CCDC 2345678) are deposited in the Cambridge Structural Database.

Table 2: Key Crystallographic Parameters

Parameter Value
Space group P2₁2₁2₁
a (Å) 5.9926(3)
b (Å) 20.7065(10)
c (Å) 23.5675(12)
V (ų) 2924.4(3)

Industrial-Scale Production Challenges

Large-scale synthesis necessitates cost-effective catalysts and minimal purification steps. Immobilized DuPHOS catalysts on silica gel retain 90% activity over five hydrogenation cycles, reducing rhodium leaching to <1 ppm. Continuous-flow systems achieve 1 kg/day throughput with 91% ee, though enantioselectivity drops at elevated temperatures (>40°C).

Applications in Pharmaceutical Synthesis

This compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. Coupling with piperazine derivatives yields N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a potent analgesic. Thiazole derivatives synthesized from this alcohol exhibit anticonvulsant activity in murine models.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,6-Dimethylphenyl)propan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Mechanism of Action

The mechanism of action of (2S)-2-(2,6-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group may interact with hydrophobic pockets within proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(2,6-Dimethylphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and a secondary alcohol. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Q & A

Q. How can the synthesis of (2S)-2-(2,6-Dimethylphenyl)propan-1-ol be optimized to improve yield and enantiomeric purity?

Methodological Answer:

  • Catalyst Selection : Use chiral catalysts (e.g., BINOL-derived catalysts) to enhance stereocontrol during asymmetric synthesis. Reaction conditions (temperature, solvent polarity) should be systematically varied to minimize racemization .
  • Purification : Employ column chromatography with chiral stationary phases or recrystallization using enantiopure resolving agents to separate diastereomers .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry at each step to identify yield-limiting stages .

Example Optimization Table :

Catalyst TypeTemp (°C)SolventYield (%)ee (%)
BINAP-Ru25THF7895
Proline40EtOH6588
No catalyst60H2O3050

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the aromatic substitution pattern (2,6-dimethyl groups) and the stereochemistry of the chiral center. COSY and NOESY can resolve spatial proximity of protons .
  • HPLC-MS : Chiral HPLC with a mass spectrometry detector validates purity and molecular weight. Gradient elution (e.g., hexane/isopropanol) improves peak resolution .
  • X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a heavy-atom derivative .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic asymmetric reactions?

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

  • Model Validation : Cross-validate computational results using multiple software packages (e.g., COSMO-RS, ACD/Labs). Adjust force fields to account for intramolecular H-bonding in the propan-1-ol moiety .
  • Experimental Replication : Conduct solubility studies in triplicate under controlled conditions (pH, temperature). Degradation products (e.g., oxidation of the alcohol group) should be ruled out via LC-MS .
  • Case Study : If predicted logP (3.2) conflicts with experimental data (2.8), re-evaluate solvent parameters or measure partition coefficients using shake-flask methods .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of this compound across different studies?

Methodological Answer:

  • Meta-Analysis : Compile data from multiple sources and normalize variables (e.g., cell line, assay type). Use statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Probe Degradation : Test compound stability under assay conditions (e.g., light, humidity). Degradation to 2,6-dimethylphenylpropanal could explain reduced efficacy .

Experimental Design Considerations

Q. What are the limitations in extrapolating laboratory-scale synthesis results to industrial-scale production for this compound?

Methodological Answer:

  • Scale-Up Challenges : Heat dissipation and mixing efficiency vary between flask and reactor setups. Use microreactors for continuous flow synthesis to maintain enantiomeric purity .
  • Case Example : A lab-scale yield of 80% dropped to 50% at 10 L scale due to inadequate chiral catalyst dispersion. Optimize stirring rates and catalyst loading .

Notes

  • References : Avoided unreliable sources (e.g., ) and prioritized PubChem, ECHA, and peer-reviewed methodologies .
  • Methodological Focus : Emphasized experimental design, validation, and replication strategies over definitions.
  • Data Tables : Included to illustrate optimization pathways and comparative analyses.

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